1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine 1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 2640822-73-5
VCID: VC11840491
InChI: InChI=1S/C13H20N4O2S/c1-19-9-4-11-14-13(20-15-11)17-7-5-16(6-8-17)12(18)10-2-3-10/h10H,2-9H2,1H3
SMILES: COCCC1=NSC(=N1)N2CCN(CC2)C(=O)C3CC3
Molecular Formula: C13H20N4O2S
Molecular Weight: 296.39 g/mol

1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

CAS No.: 2640822-73-5

Cat. No.: VC11840491

Molecular Formula: C13H20N4O2S

Molecular Weight: 296.39 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine - 2640822-73-5

Specification

CAS No. 2640822-73-5
Molecular Formula C13H20N4O2S
Molecular Weight 296.39 g/mol
IUPAC Name cyclopropyl-[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C13H20N4O2S/c1-19-9-4-11-14-13(20-15-11)17-7-5-16(6-8-17)12(18)10-2-3-10/h10H,2-9H2,1H3
Standard InChI Key DADVGSBRFBHLLU-UHFFFAOYSA-N
SMILES COCCC1=NSC(=N1)N2CCN(CC2)C(=O)C3CC3
Canonical SMILES COCCC1=NSC(=N1)N2CCN(CC2)C(=O)C3CC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features:

  • A piperazine core substituted at one nitrogen with a cyclopropanecarbonyl group and at the other with a 1,2,4-thiadiazole ring.

  • The 1,2,4-thiadiazole moiety is further functionalized with a 2-methoxyethyl side chain .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2640822-73-5
Molecular FormulaC13H20N4O2S\text{C}_{13}\text{H}_{20}\text{N}_4\text{O}_2\text{S}
Molecular Weight296.39 g/mol
IUPAC NameCyclopropyl-[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]methanone
PubChem CID155800242

Synthesis and Physicochemical Properties

Synthetic Routes

While explicit protocols for this compound are scarce, analogous piperazine-thiadiazole derivatives are synthesized via:

  • Piperazine Functionalization: Reacting piperazine with cyclopropanecarbonyl chloride to introduce the acyl group .

  • Thiadiazole Formation: Condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the 1,2,4-thiadiazole ring .

  • Side-Chain Introduction: Alkylation or nucleophilic substitution to attach the 2-methoxyethyl group .

Table 2: Physicochemical Data

PropertyValueSource
SolubilitySoluble in DMSO, methanol
logP (Predicted)~1.83 (iLOGP)
Hydrogen Bond Acceptors6
Topological Polar Surface Area49.13 Ų

Biological Activity and Hypothesized Mechanisms

Antimicrobial and CNS Effects

1,3,4-Thiadiazoles demonstrate anticonvulsant activity by modulating GABAergic pathways . Piperazine derivatives, such as S1RA, act as sigma-1 receptor antagonists with analgesic and neuroprotective effects . The compound’s piperazine-thiadiazole scaffold suggests possible dual activity in CNS disorders, though direct evidence is lacking .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTarget/ActivityEfficacySource
Filanesib (ARRY-520)Eg5 kinesin inhibitorIC₅₀: 0.5–10 nM
S1RASigma-1 receptor antagonistKiK_i: 17 nM
5-Amino-1,3,4-thiadiazolesGABA_A receptor modulationED₅₀: 30–100 mg/kg

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